

# Biochemical and Cellular IC50 Values of ERK Inhibitors

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## Compound Focus: Ravoxertinib

CAS No.: 1453848-26-4

Cat. No.: S548769

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The table below compiles IC50 data from the search results, which includes both biochemical assays (on purified enzymes) and cellular assays (on live cancer cell lines).

| Inhibitor Name | Alternative Name(s) | Biochemical IC50 (ERK1/ERK2) | Cellular IC50 / Activity (Varies by cell line) |
|----------------|---------------------|------------------------------|--|
|----------------|---------------------|------------------------------|--|

| **Ravoxertinib** | GDC-0994 | 1.1 nM / 0.3 nM [1] [2] 6.1 nM / 3.1 nM [3] | • **HCT-116 (Colon, KRAS<sup>G13D</sup>)**: ERK inhibition IC50: 97 nM; Viability IC50: 467 nM [4]. • **SH-SY5Y (Neuroblastoma)**: ERK inhibition IC50: 97 nM; Viability IC50: 467 nM [4]. • **H1299 (Lung, NRAS<sup>Q61K</sup>)**: Lower toxicity in relation to ERK inhibition [4]. • **BRAF-mutant cells**: Selective growth inhibition and G1 cell-cycle arrest [5]. | | **Ulixertinib** | BVD-523 | Information missing | • **HCT-116**: ERK inhibition IC50: 32 nM; Viability IC50: 36 nM [4]. • **SH-SY5Y**: ERK inhibition IC50: 86 nM; Viability IC50: 180 nM [4]. | | **SCH772984** | Information missing | Information missing | • **HCT-116**: ERK inhibition IC50: 16 nM; Viability IC50: 14 nM [4]. • **SH-SY5Y**: ERK inhibition IC50: 75 nM; Viability IC50: 24 nM [4]. | | **LY3214996** | Information missing | Information missing | Information missing | | **VX-11e** | Information missing | Information missing | • **HCT-116**: ERK inhibition IC50: 39 nM; Viability IC50: 12 nM [4]. |

## Key Experimental Insights and Context

Beyond the raw IC50 numbers, the search results provide crucial context for comparing these inhibitors.

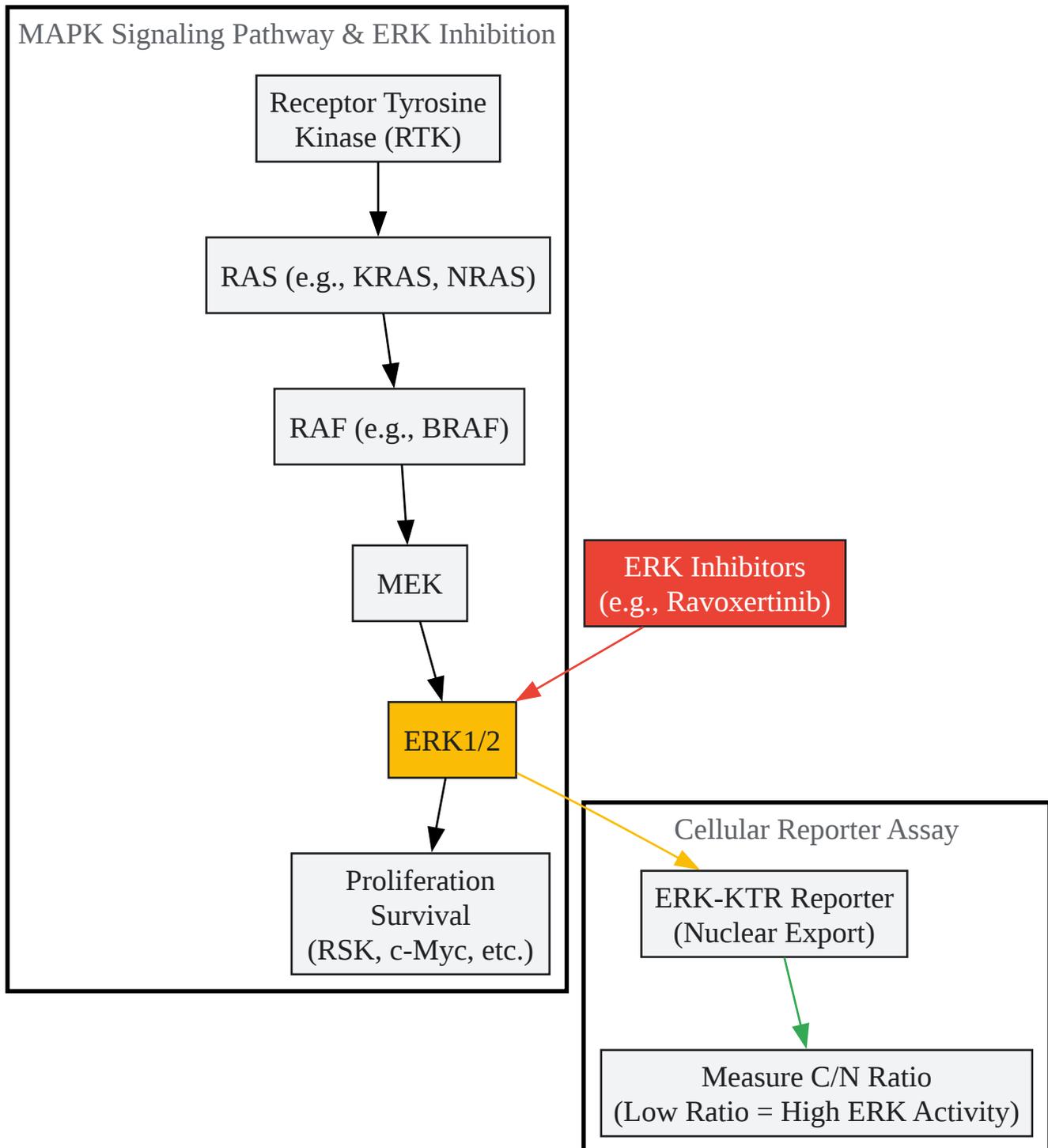
- **Cellular Selectivity and Toxicity:** A key differentiator is the relationship between ERK inhibition and cell death. Some inhibitors, like **SCH772984** and **VX-11e**, induce cell death at concentrations close to or even below their ERK inhibition IC50, suggesting "excessive toxicity" potentially through off-target effects. In contrast, **Ravoxertinib** and **Ulixertinib** show a much larger gap, effectively inhibiting ERK at concentrations well below those required to kill cells, indicating higher selectivity [4].
- **Mutation-Dependent Efficacy:** The anti-tumor effect of **Ravoxertinib** is highly selective for cancers with **BRAF mutations**. It shows sharp inhibition of proliferation and colony formation in BRAF-mutant cells but has little effect on most RAS mutant or wild-type cells [5].
- **Potential for Resistance:** Research indicates that cancer cells can develop resistance to ERK1/2 inhibitors like **Ravoxertinib** through various mechanisms, including **compensatory activation of the ERK5 pathway**. This has led to the development of dual ERK1/2 and ERK5 inhibitors to overcome this resistance [6].
- **Conformational Selectivity:** ERK2 exists in different conformational states (termed "R" and "L"). Inhibitors can selectively bind to one state, which influences their activity. Unlike some other inhibitors, **Ravoxertinib (GDC-0994)** does not majorly shift this equilibrium, binding similarly to the apoenzyme [7].

## General Experimental Workflow

While full protocols are not provided, the search results describe a common workflow for generating the cellular data cited above [4]:

- **Cell Line Selection:** Use cancer cell lines with specific genetic backgrounds (e.g., HCT-116 with KRAS mutation, SH-SY5Y without RAS/RAF mutations).
- **ERK Activity Reporter System:** Engineer cells to express a fluorescent **ERK kinase translocation reporter (ERK-KTR)**. When ERK is active, the reporter moves from the nucleus to the cytoplasm.
- **Inhibitor Treatment & Imaging:** Treat cells with a dose range of the ERK inhibitor. Use high-content microscopy to image the cells and quantify the cytoplasmic-to-nuclear (C/N) ratio of the reporter, which is inversely correlated with ERK activity.
- **Viability Assay:** In parallel, treat cells with the same inhibitor doses and measure cell viability after a longer period (e.g., 94 hours) using a standard assay.
- **Data Analysis:** Calculate IC50 values for both ERK inhibition (from the C/N ratio) and cell viability from the dose-response curves.

The diagram below illustrates the signaling pathway targeted by these inhibitors and the core concepts of the cellular assay.



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## Interpretation and Research Implications

- **Biochemical vs. Cellular Potency:** The nanomolar biochemical IC50 of **Ravoxertinib** confirms its high intrinsic affinity for ERK1/2. The higher cellular IC50 values reflect the complexity of the cellular environment, including cell permeability and compensatory pathways [1] [4] [3].
- **Inhibitor Selection:** The choice of inhibitor should be guided by the research goal. **Ravoxertinib** appears well-suited for highly selective ERK inhibition in BRAF-mutant models with minimal off-target toxicity. **Ulixertinib** may be effective in RAS-mutant contexts, while **SCH772984** is a potent tool compound but with a narrower therapeutic window due to higher non-ERK related toxicity [4].
- **Combination Strategies:** Given the potential for resistance and compensatory pathways, the most effective clinical use of ERK inhibitors like **Ravoxertinib** may be in **combination with upstream inhibitors (BRAFi/MEKi)** or with agents that block bypass pathways like ERK5 [6] [8].

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